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Compound Name:
methylbenzaldehyde

cat. No.: B1215936

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-
Dihydroxy-6-methylbenzaldehyde (CAS 487-69-4), a valuable building block in medicinal
chemistry and materials science. This document is intended for researchers, scientists, and
drug development professionals, offering a detailed compilation of its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed
experimental protocols.

Introduction

2,4-Dihydroxy-6-methylbenzaldehyde, also known as o-orsellinaldehyde, is a naturally
occurring phenolic aldehyde found in various fungi.[1] Its structural features, including a
reactive aldehyde group and two hydroxyl moieties on an aromatic ring, make it a versatile
precursor for the synthesis of a wide range of biologically active compounds and novel
materials. Accurate spectroscopic data is paramount for its unambiguous identification, purity
assessment, and for monitoring its chemical transformations.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,4-Dihydroxy-6-
methylbenzaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra provide detailed information about the molecular structure of the

compound. The data presented here has been compiled from various sources.[2]

Table 1: *H NMR Spectroscopic Data for 2,4-Dihydroxy-6-methylbenzaldehyde

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
11.89 s 1H OH (C2)
10.15 S 1H CHO
6.25 d,J=24Hz 1H H-5
6.18 d,J=24Hz 1H H-3
2.48 S 3H CHs

Solvent: CDCls. s = singlet, d = doublet, J = coupling constant in Hz.

Table 2: 13C NMR Spectroscopic Data for 2,4-Dihydroxy-6-methylbenzaldehyde

Chemical Shift (6) ppm Assignment

193.9 CHO

165.6 C-2

164.2 C-4

142.1 C-6

111.4 C-5

108.9 C-1

101.2 C-3

24.3 CHs

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/figure/Structure-of-2-4-dihydroxy-6-methylbenzaldehyde-by-1-HNMR-13-CNMR-and-HMBC-correlation_fig2_394921611
https://www.benchchem.com/product/b1215936?utm_src=pdf-body
https://www.benchchem.com/product/b1215936?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Solvent: CDCls.

Table 3: Heteronuclear Multiple Bond Correlation (HMBC) Data for 2,4-Dihydroxy-6-
methylbenzaldehyde|[?]

Proton (*H) Correlated Carbon (**C)
11.89 (OH) C-1,C-2,C-3

10.15 (CHO) C-1,C-2

6.25 (H-5) C-1, C-3, C-4, C-6

6.18 (H-3) C-1,C-2,C-4,C-5

2.48 (CHs) C-1, C-5, C-6

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for 2,4-Dihydroxy-6-methylbenzaldehyde

Wavenumber (cm~—2) Intensity Assignment
3400-3200 Broad O-H stretch (phenolic)

) C-H stretch (aromatic and
2920-2850 Medium

methyl)

1645 Strong C=0 stretch (aldehyde)
1600, 1480 Medium-Strong C=C stretch (aromatic)
1250 Strong C-O stretch (phenol)

Mass Spectrometry (MS)

While a publicly available, detailed mass spectrum for 2,4-Dihydroxy-6-methylbenzaldehyde
is not readily accessible, the fragmentation pattern can be predicted based on the analysis of
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structurally similar aromatic aldehydes. The molecular weight of 2,4-Dihydroxy-6-
methylbenzaldehyde is 152.15 g/mol .[3]

Table 5: Predicted Mass Spectrometry Fragmentation Data for 2,4-Dihydroxy-6-
methylbenzaldehyde

miz Predicted Fragment lon Notes

152 [M]* Molecular ion

Loss of a hydrogen atom from

151 [M-H]*+
the aldehyde or hydroxyl group
123 [M-CHOJ* Loss of the formyl radical
124 [M-COJ* Loss of carbon monoxide
Subsequent loss of carbon
95 [M-CHO-COJ* monoxide from the [M-CHO]*

fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of 2,4-Dihydroxy-6-methylbenzaldehyde.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) or deuterated
dimethyl sulfoxide (DMSO-de) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:
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e Instrument: 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Pulse Angle: 30°
o Acquisition Time: ~3 seconds
o Relaxation Delay: 2 seconds
o Number of Scans: 16
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled pulse sequence.
o Acquisition Time: ~1.5 seconds
o Relaxation Delay: 5 seconds

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 2,4-Dihydroxy-6-methylbenzaldehyde with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Transfer the mixture to a pellet press die.

o Apply pressure to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:

¢ Instrument: Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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[e]

Scan Range: 4000-400 cm~?

Resolution: 4 cm—1

(¢]

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

[¢]

A background spectrum of a pure KBr pellet should be recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of 2,4-Dihydroxy-6-methylbenzaldehyde (approximately 1
mg/mL) in a volatile solvent such as methanol or ethyl acetate.

Instrumentation and Data Acquisition:
e Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

e Gas Chromatography (GC) Conditions:

[¢]

Injector Temperature: 250 °C

[¢]

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pum film thickness
with a stationary phase like 5% phenyl methylpolysiloxane).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[¢]

[e]

Oven Temperature Program:

= [nitial temperature: 100 °C, hold for 2 minutes.

» Ramp: Increase to 280 °C at a rate of 10 °C/min.
» Final hold: Hold at 280 °C for 5 minutes.

e Mass Spectrometry (MS) Conditions:
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[e]

lonization Mode: Electron lonization (EI).

o

Electron Energy: 70 eV.

[¢]

Source Temperature: 230 °C.

[e]

Mass Range: Scan from m/z 40 to 400.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis is depicted in the following diagram.
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Caption: Workflow for the spectroscopic analysis of 2,4-Dihydroxy-6-methylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.ambeed.com/products/487-69-4.html
https://www.ambeed.com/products/487-69-4.html
https://www.researchgate.net/figure/Structure-of-2-4-dihydroxy-6-methylbenzaldehyde-by-1-HNMR-13-CNMR-and-HMBC-correlation_fig2_394921611
https://www.sigmaaldrich.com/US/en/product/aldrich/657603
https://www.benchchem.com/product/b1215936#spectroscopic-data-of-2-4-dihydroxy-6-methylbenzaldehyde
https://www.benchchem.com/product/b1215936#spectroscopic-data-of-2-4-dihydroxy-6-methylbenzaldehyde
https://www.benchchem.com/product/b1215936#spectroscopic-data-of-2-4-dihydroxy-6-methylbenzaldehyde
https://www.benchchem.com/product/b1215936#spectroscopic-data-of-2-4-dihydroxy-6-methylbenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1215936?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

